molecular formula C9H6BrNO3 B13976509 7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid

7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid

Katalognummer: B13976509
Molekulargewicht: 256.05 g/mol
InChI-Schlüssel: PJHHMOLPGWAGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3. It belongs to the class of benzisoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid typically involves the bromination of 3-methyl-1,2-benzisoxazole followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-3-methyl-1,2-benzisoxazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H6BrNO3

Molekulargewicht

256.05 g/mol

IUPAC-Name

7-bromo-3-methyl-1,2-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c1-4-6-2-5(9(12)13)3-7(10)8(6)14-11-4/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

PJHHMOLPGWAGBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C=C(C=C2Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.